![molecular formula C9H14N2O B3030288 3-Amino-3-(3-aminophenyl)propan-1-ol CAS No. 886364-14-3](/img/structure/B3030288.png)
3-Amino-3-(3-aminophenyl)propan-1-ol
Overview
Description
“3-Amino-3-(3-aminophenyl)propan-1-ol” is an organic compound. It is a derivative of aminopropanol . The compound has two functional groups, an amino group and a hydroxyl group, attached to the carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-Amino-3-(3-aminophenyl)propan-1-ol” is characterized by the presence of an amino group and a hydroxyl group attached to the carbon atoms . The exact 3D structure may require further computational or experimental analysis for accurate determination .Scientific Research Applications
Fluorescent Biomarkers Development
The amphyphylic triazoanilines synthesized from cardanol and glycerol, which include derivatives of 3-Amino-3-(3-aminophenyl)propan-1-ol, have photophysical properties suitable for the development of fluorescent biomarkers. These biomarkers are applicable in biodiesel quality control and have demonstrated low acute toxicity to various biological models, suggesting their potential for safe environmental exposure (Pelizaro et al., 2019).
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been explored for the synthesis of valuable intermediates like (S)-dapoxetine. Candida antarctica lipase A (CAL-A) has been identified as an effective biocatalyst for this process, demonstrating the utility of these derivatives in producing enantiomerically pure compounds (Torre et al., 2006).
Polyamine Synthesis for Drug and Gene Delivery
A synthetic strategy for poly(ether imine) dendrons and dendrimers originating from 3-amino-propan-1-ol has been developed. These dendrimers, with functionalities such as alcohol, amine, nitrile, ester, or carboxylic acid groups, have shown non-toxicity in cytotoxicity studies, making them suitable for biological applications (Krishna et al., 2005).
Inhibition of Carbon Steel Corrosion
Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), have been evaluated as inhibitors for carbon steel corrosion. These compounds form a protective layer on the metal surface, demonstrating their potential as anodic inhibitors and contributing to the development of corrosion inhibitors (Gao et al., 2007).
Mechanism of Action
properties
IUPAC Name |
3-amino-3-(3-aminophenyl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGSIHAGFMXTAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CCO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661550 | |
Record name | 3-Amino-3-(3-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-aminophenyl)propan-1-ol | |
CAS RN |
886364-14-3 | |
Record name | γ,3-Diaminobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886364-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-(3-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.